molecular formula C22H17N3O3 B2551720 1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- CAS No. 86966-79-2

1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]-

Cat. No.: B2551720
CAS No.: 86966-79-2
M. Wt: 371.396
InChI Key: VUYCLRUGCOCJDI-UHFFFAOYSA-N
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Description

1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.

Preparation Methods

The synthesis of 1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- typically involves several steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinonoid structures.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It may influence signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]- can be compared with other indole derivatives:

    Similar Compounds: Indole-3-acetic acid, indole-3-carbinol, and indole-3-aldehyde.

    Uniqueness: The presence of the azo linkage and hydroxy-diphenyl-acetyl group distinguishes it from other indole derivatives, providing unique chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-N-[(2-hydroxy-1H-indol-3-yl)imino]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-20-19(17-13-7-8-14-18(17)23-20)24-25-21(27)22(28,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,23,26,28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOPJLMGKBXYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N=NC3=C(NC4=CC=CC=C43)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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